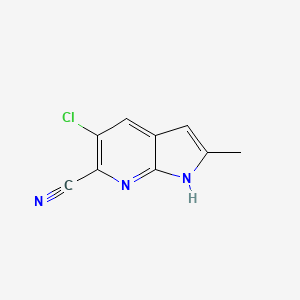

5-Chloro-6-cyano-2-methyl-7-azaindole

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c1-5-2-6-3-7(10)8(4-11)13-9(6)12-5/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQHVMWQADSVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization via 1,4-Addition and Subsequent Cyclization

A patented method describes a route starting from 4,4-dialkoxy-n-butyronitrile and 2,3-dihalogenated acrolein undergoing a 1,4-addition reaction in the presence of catalysts such as piperidine or DBU. This intermediate is then subjected to cyclization with alkali, ammonia, and ammonium salts to afford 5-halo-7-azaindole derivatives, including 5-chloro variants. Key parameters include:

- 1,4-addition reaction temperature: 20–120 °C, preferably 40–80 °C.

- Reaction time: 2–10 hours.

- Cyclization temperature: 20–100 °C, preferably 40–80 °C.

- Cyclization time: 2–8 hours, preferably 2–5 hours.

This method offers advantages of using inexpensive raw materials, short synthetic routes, high yield, and environmental friendliness. It is suitable for industrial scale-up due to its simplicity and reduced waste generation.

Multi-Step Functionalization Starting from 2-Amino-3-methylpyridine

Another synthetic route involves:

- Protection of 2-amino-3-methylpyridine by reaction with di-tert-butyl dicarbonate to form a Boc-protected intermediate.

- Cyclization and dehydration steps to form the 7-azaindole skeleton.

- Chlorination using liquid chlorine or bromination to introduce the halogen at the 5-position.

- Introduction of cyano and methyl groups via palladium-catalyzed cross-coupling or nucleophilic substitution reactions.

This route, however, suffers from low overall yields and complexity due to multiple protection/deprotection steps and harsh reaction conditions.

Palladium-Catalyzed Cross-Coupling and Cyclization

A method reported involves iodination of 2-amino-5-chloropyridine, followed by Sonogashira-type coupling with ethynyl trimethylsilane under palladium catalysis, and subsequent cyclization under strong base conditions (potassium tert-butoxide). This approach yields 5-chloro-7-azaindole intermediates, which can be further functionalized to introduce cyano and methyl groups. The total yield reported is around 32%, with complex catalytic systems and expensive reagents limiting industrial applicability.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 1,4-Addition | 4,4-dialkoxy-n-butyronitrile, 2,3-dihalogenated acrolein, catalyst (piperidine, DBU, etc.) | 40–80 °C, 3–6 hours | Formation of 2,3-dihalogenated-4-cyano-6,6-dialkoxy-n-hexanal |

| 2 | Cyclization | Alkali, ammonia, ammonium salt | 40–80 °C, 2–5 hours | Formation of 5-halo-7-azaindole core |

| 3 | Functionalization | Palladium catalyst (if cross-coupling used), halogen sources | Variable | Introduction of cyano and methyl groups |

Research Findings and Comparative Analysis

- The patented method using 1,4-addition and cyclization offers a greener, higher-yielding, and simpler process compared to traditional multi-step syntheses involving protection and deprotection or palladium-catalyzed cross-coupling.

- The use of mild bases and moderate temperatures improves atom economy and reduces waste.

- Industrial scalability is favored due to fewer purification steps and avoidance of high-pressure hydrogenation or extensive use of manganese dioxide for dehydrogenation.

- The multi-step method starting from 2-amino-3-methylpyridine, although well-established, involves complex operations and lower yields, making it less attractive for large-scale synthesis.

- The palladium-catalyzed method, while allowing precise functionalization, is limited by cost and catalyst recovery issues.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Catalyst/Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1,4-Addition & Cyclization (Patent CN110128421B) | 4,4-dialkoxy-n-butyronitrile, 2,3-dihalogenated acrolein | 1,4-addition, cyclization | Piperidine/DBU, 40–80 °C | High (not specified, >50%) | Simple, green, scalable | Requires specific dihalogenated acrolein |

| Multi-step from 2-amino-3-methylpyridine (Patent CN106279156) | 2-amino-3-methylpyridine | Protection, cyclization, chlorination | Triethylamine, di-tert-butyl dicarbonate | Low | Established chemistry | Complex, low yield, multiple steps |

| Pd-Catalyzed Cross-Coupling (WO2005095400) | 2-amino-5-chloropyridine | Iodination, Sonogashira coupling, cyclization | PdCl2(PPh3)2, CuI, TBOK | ~32% | Selective functionalization | Expensive catalysts, low yield |

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-6-cyano-2-methyl-7-azaindole undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cyclization reactions. The presence of the chlorine atom makes it susceptible to nucleophilic replacement by groups such as methoxy .

Common Reagents and Conditions:

Nucleophilic Substitution: Methoxy groups can replace the chlorine atom under mild conditions.

Electrophilic Substitution: Requires more severe conditions due to the presence of the cyano group.

Major Products: The major products formed from these reactions include substituted azaindoles with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-6-cyano-2-methyl-7-azaindole is explored for its potential as a kinase inhibitor , which is crucial for controlling cell division. Its mechanism involves binding to active sites of kinases, thereby inhibiting their activity. This property positions it as a candidate for developing anticancer drugs .

Case Study : A study highlighted the optimization of 3,5-disubstituted 7-azaindoles, where 5-chloro derivatives demonstrated significant activity against Trypanosoma brucei, indicating potential use in treating parasitic infections .

Antibacterial and Anticancer Properties

Research indicates that this compound exhibits bioactive properties , including antibacterial and anticancer effects. It has been investigated for its ability to inhibit tumor growth and bacterial proliferation.

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | <10 | |

| Antibacterial | Staphylococcus aureus | 15 | |

| Kinase Inhibition | CDK1, CDK2 | 240, 1600 |

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable building block for synthesizing complex heterocyclic compounds used in various industrial applications .

Comparison with Related Compounds

This compound is compared with similar compounds to highlight its unique properties:

| Compound | Key Features | Application Area |

|---|---|---|

| 5-Cyano-6-chloro-7-azaindole | Lacks methyl group; different reactivity | Medicinal chemistry |

| 5-Chloro-7-azaindole | Similar structure; fewer applications | Anticancer research |

| 6-Cyano-5-methoxyindolo[2,3-a]carbazole | More complex structure; varied applications | Drug development |

Wirkmechanismus

The mechanism of action of 5-Chloro-6-cyano-2-methyl-7-azaindole involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting cell division and proliferation. This makes it a promising candidate for the development of anticancer drugs .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Impact on Key Properties

Key Observations:

Electron-Withdrawing Groups (Cl, CN, NO₂): The chloro and cyano groups in the target compound synergistically enhance electrophilicity, making it more reactive in cross-coupling reactions compared to 5-nitro-7-azaindole . Nitro groups (e.g., 5-Nitro-7-azaindole) offer stronger electron withdrawal but require reduction for further functionalization, limiting versatility .

Steric and Solubility Effects :

- The methyl group at C2 in the target compound improves steric hindrance, reducing undesired side reactions compared to unsubstituted analogs like 6-chloroindole .

- Methoxy and aldehyde substituents (e.g., 5-Methoxy-6-azaindole-2-carbaldehyde) increase polarity and solubility but reduce thermal stability .

Synthetic Accessibility: The target compound’s synthesis leverages regioselective chlorination and palladium catalysis, offering higher selectivity than classical methods used for 6-chloroindole . 5-Amino-7-azaindole requires additional reduction steps, complicating scalability .

Physicochemical Properties

While direct melting point data for this compound is unavailable, trends can be inferred:

- Chloro and cyano groups likely elevate melting points compared to 6-chloroindole (mp 88–91°C) due to increased molecular rigidity .

- Methoxy and aldehyde derivatives exhibit lower melting points (<100°C) owing to disrupted crystal packing .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-Chloro-6-cyano-2-methyl-7-azaindole, and how can regioselectivity be ensured during chlorination?

- Methodological Answer : The synthesis typically involves a palladium-catalyzed cyanation/reduction sequence followed by regioselective chlorination of the 7-azaindole core. To ensure regioselectivity, chlorination via the N-oxide intermediate is recommended, as this approach minimizes competing side reactions and enhances positional control at the 5-position . Key steps include:

- Preparation of the 7-azaindole N-oxide precursor.

- Chlorination using POCl₃ or other chlorinating agents under controlled conditions.

- Post-reduction steps to stabilize intermediates.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are critical. For example:

- ¹H NMR : Distinct signals for the methyl group (~2.5 ppm) and aromatic protons.

- ¹³C NMR : Peaks corresponding to cyano (~115 ppm) and chloro-substituted carbons.

- HRMS : Exact mass confirmation (e.g., calculated for C₉H₅ClN₃: 196.0145).

Q. How should intermediates in the synthesis of this compound be stabilized to prevent degradation?

- Methodological Answer : Intermediates such as the N-oxide or chlorinated precursors are sensitive to moisture and light. Stabilization strategies include:

- Storage under inert gas (N₂/Ar) at -20°C.

- Use of anhydrous solvents (e.g., THF, DMF) during reactions.

- Immediate derivatization (e.g., reduction or protection of reactive groups) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic centers.

- Simulate transition states for Pd-catalyzed reactions to optimize ligand selection (e.g., XPhos vs. SPhos).

Q. What strategies resolve discrepancies between theoretical and experimental yields in the synthesis of this compound?

- Methodological Answer : Contradictions often arise from side reactions (e.g., over-chlorination or cyano group hydrolysis). Mitigation approaches include:

- Reaction Monitoring : Use in-situ techniques like ReactIR to track intermediate formation.

- Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., dechlorinated derivatives).

- Optimization : Adjust stoichiometry (e.g., POCl₃ equivalents) or solvent polarity to suppress competing pathways .

Q. How do the cyano and methyl substituents influence the electronic properties and biological activity of 7-azaindole derivatives?

- Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the 6-position, enhancing reactivity in nucleophilic substitutions. The methyl group at the 2-position sterically shields the indole nitrogen, potentially improving metabolic stability. Biological activity can be assessed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.